Cas no 1417569-96-0 (4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate)

4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate Chemical and Physical Properties
Names and Identifiers
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- 4-pyrimidin-2-ylpiperazine-1-carboximidamide sulfate
- 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide sulfate
- 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate
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- MDL: MFCD22422004
- Inchi: 1S/C9H14N6.H2O4S/c10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4)
- InChI Key: HSFHNEPWPPNETL-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)O.N1(C2N=CC=CN=2)CCN(C(=N)N)CC1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 298
- Topological Polar Surface Area: 165
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB413339-500 mg |
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate |
1417569-96-0 | 500MG |
€165.80 | 2023-02-19 | ||
abcr | AB413339-500mg |
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate; . |
1417569-96-0 | 500mg |
€173.00 | 2025-02-20 | ||
abcr | AB413339-1g |
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate; . |
1417569-96-0 | 1g |
€197.00 | 2025-02-20 | ||
Ambeed | A903664-1g |
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide sulfate |
1417569-96-0 | 97% | 1g |
$133.0 | 2024-04-23 | |
A2B Chem LLC | AX41263-500mg |
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate |
1417569-96-0 | >95% | 500mg |
$384.00 | 2024-04-20 | |
TRC | P064295-2000mg |
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate |
1417569-96-0 | 2g |
$ 615.00 | 2022-06-03 | ||
Chemenu | CM503578-1g |
4-(pyrimidin-2-yl)piperazine-1-carboximidamide; sulfuric acid |
1417569-96-0 | 97% | 1g |
$132 | 2023-02-02 | |
TRC | P064295-500mg |
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate |
1417569-96-0 | 500mg |
$ 235.00 | 2022-06-03 | ||
abcr | AB413339-1 g |
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate |
1417569-96-0 | 1 g |
€197.30 | 2023-07-19 | ||
Chemenu | CM503578-5g |
4-(pyrimidin-2-yl)piperazine-1-carboximidamide; sulfuric acid |
1417569-96-0 | 97% | 5g |
$348 | 2023-02-02 |
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate Related Literature
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1. What controls the observed size-dependency of the growth rates of sub-10 nm atmospheric particles?Jenni Kontkanen,Dominik Stolzenburg,Tinja Olenius,Chao Yan,Lubna Dada,Lauri Ahonen,Mario Simon,Katrianne Lehtipalo,Ilona Riipinen Environ. Sci.: Atmos. 2022 2 449
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Amit Pramanik,Sanjay Bhar New J. Chem. 2021 45 16355
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Masoud Mohammadi,Arash Ghorbani-Choghamarani RSC Adv. 2022 12 2770
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Dan Fraenkel New J. Chem. 2015 39 5124
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Megan R. McGrory,Rosalie H. Shepherd,Martin D. King,Nicholas Davidson,Francis D. Pope,I. Matthew Watson,Roy G. Grainger,Anthony C. Jones,Andrew D. Ward Phys. Chem. Chem. Phys. 2022 24 5813
Additional information on 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate
Professional Introduction to 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate (CAS No. 1417569-96-0)
4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 1417569-96-0, this compound represents a fascinating intersection of heterocyclic chemistry and pharmacology, offering potential applications in the treatment of various diseases. This introduction delves into the structural characteristics, biological activities, and emerging research applications of this compound.
The molecular structure of 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate consists of a pyrimidine ring fused with a piperazine moiety, connected by a carboximidamide functional group. The pyrimidine ring is a key pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The piperazine moiety further enhances the compound's potential by providing a secondary amine group that can engage in hydrogen bonding and other forms of molecular interaction. The presence of the carboximidamide group adds another layer of complexity, enabling diverse chemical modifications and functionalizations that can fine-tune its biological properties.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage the unique structural features of 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate. One of the most promising areas of research is its application in oncology. Preclinical studies have suggested that this compound exhibits inhibitory activity against certain kinases and other enzymes involved in cancer cell proliferation. The pyrimidine and piperazine components are particularly well-suited for targeting these pathways, making it a valuable candidate for further investigation.
Furthermore, the sulfated form of this compound, 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate, may enhance its solubility and bioavailability, which are critical factors for drug efficacy. Sulfate esters are commonly used in pharmaceuticals to improve water solubility, allowing for better absorption and distribution within the body. This modification could make the compound more suitable for oral administration or other routes of delivery.
Research has also explored the potential of 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate in neurological disorders. The structural motif shared by this compound with several known neuroactive agents suggests that it may interact with central nervous system receptors. Studies have indicated that derivatives of pyrimidinylpiperazines can modulate neurotransmitter systems, potentially offering benefits in conditions such as depression, anxiety, and neurodegenerative diseases. While more research is needed to fully understand its mechanisms of action, these findings highlight the compound's broad therapeutic potential.
The synthesis of 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it increasingly feasible to produce this compound with high purity and yield. Modern techniques such as multi-step organic synthesis, coupled with purification methods like column chromatography and recrystallization, allow researchers to obtain sufficient quantities for both preclinical and clinical studies.
The pharmacokinetic properties of 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate are another area of active investigation. Understanding how the body processes this compound is essential for optimizing dosing regimens and minimizing potential side effects. Initial pharmacokinetic studies suggest that it has a moderate half-life, allowing for once or twice daily dosing, which could improve patient compliance compared to drugs requiring more frequent administration.
In conclusion, 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate (CAS No. 1417569-96-0) is a promising chemical entity with significant potential in pharmaceutical applications. Its unique structural features make it suitable for targeting various disease pathways, particularly in oncology and neurology. As research continues to uncover new insights into its biological activities and pharmacological properties, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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